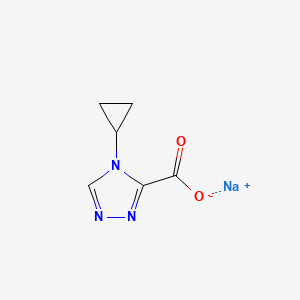

Sodium;4-cyclopropyl-1,2,4-triazole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

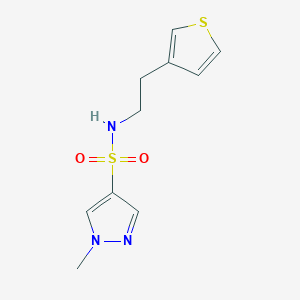

The compound of interest, Sodium;4-cyclopropyl-1,2,4-triazole-3-carboxylate, is a derivative of 1,2,3-triazole, which is a class of heterocyclic compounds featuring a five-membered ring containing three nitrogen atoms. This class of compounds is known for its utility in various chemical reactions and its presence in numerous bioactive molecules .

Synthesis Analysis

The synthesis of triazole derivatives often involves the [3+2] cycloaddition of azides with alkenes or alkynes. For instance, the polyfunctionalized triazolyl 1,3-diketones are prepared by the addition-cyclization reaction of sodium azide to 1,5-diaryl-4-pentyne-1,3-diones, which can be further cyclodehydrated to form pyrrolo[1,2-c][1,2,3]triazoles . Another approach is the metal-free cascade [4+1] cyclization reaction developed from N-tosylhydrazones and sodium azide, which allows for the sequential formation of C-N and N-N bonds . Additionally, the [3+2] cycloaddition of sodium azide with α-haloacrylates has been demonstrated to be an expedient method for synthesizing N-unsubstituted 1,2,3-triazole-4-carboxylates .

Molecular Structure Analysis

The molecular structure of triazole derivatives can vary significantly. For example, the molecule of 4-cyclopropyl-4,5-dihydro-1H-1,2,3-triazole is disposed about a mirror plane with the triazole ring orthogonal to the cyclopropyl ring, indicating delocalization of π-electron density within the triazole ring . In contrast, the sodium complex of 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole has been characterized using single-crystal X-ray diffraction, revealing the coordination of the sodium cation by nitrogen and oxygen atoms .

Chemical Reactions Analysis

Triazole derivatives participate in various chemical reactions due to their rich nitrogen content and reactive functional groups. The cyclodehydration of intermediate triazoles to form new classes of compounds, such as pyrrolo[1,2-c][1,2,3]triazoles, is one such reaction . The molecular iodine mediated coupling cyclization reaction is another example, which is not limited to sodium azide as the nitrogen source . The reactivity of these compounds can be further manipulated through the introduction of different substituents, as seen in the synthesis of 4-aryl-NH-1,2,3-triazoles using p-TsOH-mediated 1,3-dipolar cycloaddition .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. For instance, the thermal stability of nitrogen-rich energetic compounds like 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole and its sodium complex has been measured, with decomposition peak temperatures of 332.6°C and 374.1°C, respectively . The crystal and molecular structures of these compounds also affect their solid-state association, as seen in the formation of supramolecular chains mediated by hydrogen bonding and other interactions . The sodium complex of 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole demonstrates the coordination environment of the sodium cation, which is significant for understanding the properties of the molecular salt .

Scientific Research Applications

Crystal and Molecular Structures

Research on the crystal and molecular structures of triazole derivatives, including those similar to Sodium 4-cyclopropyl-1,2,4-triazole-3-carboxylate, reveals their supramolecular chain formations and electron density localization. Studies have detailed the crystal structures of related triazole compounds, noting significant π-electron delocalization and various intermolecular interactions, which are essential for understanding the chemical and physical properties of these compounds (Boechat et al., 2010); (Boechat et al., 2016).

Synthesis Methods

Innovative synthesis methods for triazole derivatives have been explored, including the [3 + 2] cycloaddition reaction with NaN3, offering an efficient approach to synthesizing N-unsubstituted 1,2,3-triazole-4-carboxylates. This method demonstrates broad applicability with different α-haloacrylates (Augustine et al., 2014). Additionally, studies have detailed the synthesis of sodium 3,5-dibenzoyl-1,2,4-triazolate, indicating its use as a building block in Schiff-base reactions (Brandt et al., 2007).

Biological Activity

Research has also delved into the biological activity of 1,2,4-triazole derivatives. For instance, certain derivatives have been found to exhibit antimicrobial activity and potential as surface active agents. The synthesis of these derivatives from new precursors and their effective biological activity highlight the potential pharmaceutical applications of triazole compounds (El-Sayed, 2006).

Mechanism of Action

While the specific mechanism of action for Sodium;4-cyclopropyl-1,2,4-triazole-3-carboxylate is not mentioned in the search results, it is known that triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .

Safety and Hazards

properties

IUPAC Name |

sodium;4-cyclopropyl-1,2,4-triazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2.Na/c10-6(11)5-8-7-3-9(5)4-1-2-4;/h3-4H,1-2H2,(H,10,11);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILSIASIHPOTBFC-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=NN=C2C(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N3NaO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(Propane-2-sulfinyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B3002365.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide](/img/structure/B3002367.png)

![N-[2-(3-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B3002378.png)

![N-[(2S,3S)-2-(1-ethyl-1H-imidazol-2-yl)oxolan-3-yl]prop-2-enamide](/img/structure/B3002381.png)

![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2-oxoimidazolidine-1-carboxamide](/img/structure/B3002384.png)

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-methyl-3-nitrobenzamide](/img/structure/B3002385.png)

![2-methyl-N-{[1-(prop-2-yn-1-yl)piperidin-3-yl]methyl}propanamide](/img/structure/B3002388.png)